molecular formula C12H10N2O3 B8816725 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 50845-31-3

6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B8816725
Key on ui cas rn: 50845-31-3
M. Wt: 230.22 g/mol
InChI Key: VZJDHPYFCBLKGI-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A stirred mixture of 20 g of 1,4-dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarbonitrile and 87 ml of phosphorous oxychloride was refluxed for 2 h, cooled, and evaporated free of volatile matter. The residue was stirred at 0° C. with dichloromethane-water as solid sodium carbonate was added until the aqueous layer was pH 8. The organic layer was separated, washed with water, dried and concentrated. Recrystallization from dichloromethane gave a solid, mp 220-223° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[NH:9][CH:8]=[C:7]([C:15]#[N:16])[C:6]2=O.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:6]1[C:5]2[C:10](=[CH:11][C:12]([O:13][CH3:14])=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[CH:8][C:7]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C2C(C(=CNC2=CC1OC)C#N)=O
Name
Quantity
87 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The residue was stirred at 0° C. with dichloromethane-water as solid sodium carbonate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated free of volatile matter
ADDITION
Type
ADDITION
Details
was added until the aqueous layer
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization from dichloromethane
CUSTOM
Type
CUSTOM
Details
gave a solid, mp 220-223° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC2=CC(=C(C=C12)OC)OC)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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